molecular formula C9H5NO4 B8197418 Isatinsaurelosung

Isatinsaurelosung

Cat. No.: B8197418
M. Wt: 191.14 g/mol
InChI Key: OMBVDKVVUYYGFR-UHFFFAOYSA-N
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Description

Isatinsaurelosung, also known as isatin, is an organic compound with the chemical formula C₈H₅NO₂. It is a heterocyclic compound derived from indole and is characterized by the presence of both lactam and keto functional groups. Isatin was first discovered in 1841 by Erdman and Laurent and is naturally found in plants, marine animals, and human tissues. It is known for its vibrant orange-red color and has a wide range of applications in various fields, including pharmaceuticals, dyes, and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isatinsaurelosung can be synthesized through several methods:

    Oxidation of Indole: One common method involves the oxidation of indole using oxidizing agents such as potassium permanganate or chromic acid.

    Cyclization of Aniline Derivatives: Another method involves the cyclization of aniline derivatives with glyoxylic acid under acidic conditions.

    Sandmeyer Reaction: This involves the reaction of aniline with chloral hydrate and hydroxylamine, followed by cyclization.

Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidation of indole or the cyclization of aniline derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Isatinsaurelosung undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isatoic anhydride using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to form oxindole using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted isatin derivatives.

    Condensation: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Isatinsaurelosung has numerous applications in scientific research:

    Pharmaceuticals: It serves as a precursor for the synthesis of various drugs with antimicrobial, antiviral, and anticancer properties.

    Biological Research: this compound and its derivatives are used to study enzyme inhibition, particularly monoamine oxidase inhibitors.

    Chemical Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Dye Industry: this compound is used in the production of dyes and pigments due to its vibrant color.

    Analytical Chemistry: It is used as a reagent in various analytical techniques to detect and quantify different substances

Mechanism of Action

The mechanism of action of isatinsaurelosung involves its interaction with various molecular targets:

Comparison with Similar Compounds

Isatinsaurelosung is structurally similar to several other compounds, including:

    Indole: A parent compound from which this compound is derived.

    Oxindole: A reduced form of this compound.

    Phthalimide: Another heterocyclic compound with similar applications in pharmaceuticals and chemical synthesis.

Uniqueness:

Properties

IUPAC Name

2,3-dioxoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-5-3-1-2-4-6(5)10(8(7)12)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBVDKVVUYYGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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